(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine
Overview
Description
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine is a chiral amine compound commonly used in organic synthesis. The compound features a pyrrolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and a propylamine side chain. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Propylamine Side Chain: The propylamine side chain is attached via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a suitable electrophile, such as a propyl halide.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Free amine (S)-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Utilized in the development of chiral drugs and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The compound’s chiral nature allows it to interact stereoselectively with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
®-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine: The enantiomer of the compound, differing in its stereochemistry.
1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-ethylamine: A similar compound with an ethylamine side chain instead of propylamine.
1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-butylamine: A similar compound with a butylamine side chain.
Uniqueness
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine is unique due to its specific chiral configuration and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)12(10-16-8-6-7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHBSFIBAKLDMJ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447354 | |
Record name | (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606124-94-1 | |
Record name | (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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